molecular formula C12H14BrNO B581709 2-Bromo-6-(piperidin-1-yl)benzaldehyde CAS No. 1375068-93-1

2-Bromo-6-(piperidin-1-yl)benzaldehyde

Cat. No.: B581709
CAS No.: 1375068-93-1
M. Wt: 268.154
InChI Key: CYJFFLDTXNACNN-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a piperidine ring at the sixth position. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(piperidin-1-yl)benzaldehyde typically involves the bromination of 6-(piperidin-1-yl)benzaldehyde. One common method is to start with 6-(piperidin-1-yl)benzaldehyde and react it with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 2-Bromo-6-(piperidin-1-yl)benzoic acid.

    Reduction: 2-Bromo-6-(piperidin-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-(piperidin-1-yl)benzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of functional materials with specific properties.

    Biological Studies: In the study of biological pathways and mechanisms involving benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards specific molecular targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(piperidin-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2-(Piperidin-1-yl)benzaldehyde: Lacks the halogen substitution.

    6-(Piperidin-1-yl)benzaldehyde: Lacks both halogen and aldehyde substitutions.

Uniqueness

2-Bromo-6-(piperidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the piperidine ring, which can significantly influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, while the piperidine ring can enhance binding affinity and selectivity.

Properties

IUPAC Name

2-bromo-6-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFLDTXNACNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742985
Record name 2-Bromo-6-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-93-1
Record name 2-Bromo-6-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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